6-Acetoxy-2H-pyran-3(6H)-one

描述

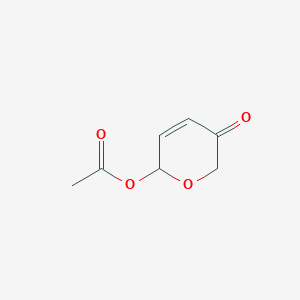

Structure

2D Structure

属性

IUPAC Name |

(5-oxo-2H-pyran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMFCRCFSJODB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455697 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62644-49-9 | |

| Record name | 6-Acetoxy-2H-pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Significance Within Pyranone Chemistry

The development and understanding of 6-acetoxy-2H-pyran-3(6H)-one are intrinsically linked to the broader field of pyranone chemistry. Pyran-3-ones are recognized as valuable substrates for creating racemic monosaccharides, as well as products of cycloaddition and Michael addition reactions. researchgate.net The synthesis of this compound and its derivatives often originates from the oxidative ring expansion of furfuryl alcohols, a transformation famously known as the Achmatowicz reaction. thieme-connect.com This method provides a reliable route to the pyranone core structure. thieme-connect.com

A significant breakthrough in the utility of this compound came with the development of enzymatic methods. Researchers have successfully employed lipases for the enantioselective synthesis of this compound through the transesterification of the corresponding 6-hydroxy-2H-pyran-3(6H)-one. rug.nl This enzymatic approach allows for the production of enantiomerically pure forms of the compound, which are highly sought after as chiral synthons in asymmetric synthesis. rug.nl

The strategic importance of this compound also lies in its role as a stable precursor to highly reactive intermediates. Specifically, it is commonly used to generate 3-oxidopyrylium ylides in situ through thermolysis. thieme-connect.com These ylides are potent dipoles that readily participate in [5+2] cycloaddition reactions with various dipolarophiles, opening up synthetic pathways to complex bridged ring systems. thieme-connect.comrsc.org

Current Research Trajectories and Future Perspectives

Strategic Syntheses of the this compound Scaffold

The construction of the this compound framework can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and access to diverse substitution patterns.

Achmatowicz Rearrangement-Based Approaches

The Achmatowicz rearrangement is a cornerstone in the synthesis of pyranone derivatives. This oxidative rearrangement of furfuryl alcohols provides a direct and efficient pathway to 6-hydroxy-2H-pyran-3(6H)-ones, which are immediate precursors to the target acetoxy compound. rsc.orgtubitak.gov.trresearchgate.net The reaction typically involves the oxidation of a suitable furfuryl alcohol. For instance, the oxidation of furfuryl alcohol itself using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS) leads to the formation of the corresponding 6-hydroxypyranone. tubitak.gov.trresearchgate.netjournals.co.zaorgsyn.org Subsequent acetylation furnishes this compound.

A notable example is the synthesis starting from 1-(furan-2-yl)ethanone, which is first reduced to 2-chloro-1-(furan-2-yl)ethanol. tubitak.gov.trresearchgate.net The subsequent Achmatowicz rearrangement using m-CPBA yields 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one with a good yield of 70%. tubitak.gov.trresearchgate.net This intermediate can then be acetylated to the corresponding 6-acetoxy derivative. The use of NBS in a mixture of THF and water, followed by the addition of acetic anhydride and a catalyst like DMAP, also provides a direct route to the racemic this compound.

Enzymatic variations of the Achmatowicz reaction have also been developed, offering a greener alternative. Laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as the oxidant can produce 6-hydroxy-(2H)-pyran-3(6H)-ones in yields up to 90%. rsc.org

Acetylation of 6-Hydroxylated Pyranone Precursors

A straightforward and widely used method for the synthesis of this compound involves the direct acetylation of its corresponding 6-hydroxy precursor, 6-hydroxy-2H-pyran-3(6H)-one. rug.nlgoogle.com This transformation is typically achieved using acetic anhydride in the presence of a base, such as pyridine (B92270). rug.nlgoogle.comgoogle.com The reaction proceeds by dissolving the 6-hydroxypyranone in acetic anhydride, followed by the dropwise addition of pyridine at a cooled temperature (0 °C).

This method is efficient for producing the racemic compound. For the synthesis of enantiomerically enriched this compound, enzymatic kinetic resolution strategies have been employed. Lipase-catalyzed esterification of racemic 6-hydroxy-2H-pyran-3(6H)-one with vinyl acetate can yield the (S)-(-)-6-acetoxy-pyranone. rug.nl Conversely, enzymatic transesterification of the racemic acetoxy compound can provide the (R)-(+)-enantiomer. rug.nl

| Starting Material | Reagents | Product | Yield | Reference |

| 6-hydroxy-2H-pyran-3(6H)-one | Acetic anhydride, Pyridine | This compound | Not specified | |

| 6-hydroxy-2H-pyran-3(6H)-one | Acetic anhydride, Pyridine | This compound | Not specified | rug.nlgoogle.com |

| Racemic 6-hydroxy-2H-pyran-3(6H)-one | Vinyl acetate, Lipase PS-HSC | (S)-(-)-6-acetoxy-2H-pyran-3(6H)-one | >99% conversion, 76% ee | rug.nl |

Sustainable Synthesis from Renewable Biomass Resources

In the quest for more sustainable chemical processes, the synthesis of pyranones from renewable biomass resources has emerged as a significant area of research. uni-regensburg.dethieme-connect.comacs.orgresearchgate.net Furfuryl alcohol, which can be derived from agricultural byproducts like bran or bagasse, serves as a key renewable starting material. uni-regensburg.dethieme-connect.comacs.orgresearchgate.net An atom-economic reaction sequence starting from furfuryl alcohol has been developed for the multigram-scale synthesis of 2-pyrones. uni-regensburg.dethieme-connect.comresearchgate.net

Another green approach utilizes C6 aldaric acids, such as mucic acid and glucaric acid, which are obtainable from renewable sources. researchgate.net A procedure involving reaction with acetic anhydride under controlled pH conditions can convert these aldaric acid salts into 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts. researchgate.net These can be further transformed into 3-hydroxy-2H-pyran-2-one, a related pyranone scaffold. researchgate.net

Other De Novo Synthetic Strategies for Pyranone Ring Systems

Beyond the classical Achmatowicz approach, several other de novo synthetic strategies have been developed for the construction of the pyranone ring system, providing access to a wide range of substituted derivatives. These methods often involve domino or cascade reactions, which allow for the rapid assembly of molecular complexity from simple starting materials. nih.govacs.org

One such strategy involves a ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) to produce pyranones. organic-chemistry.org This method proceeds via a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization and a second insertion to form substituted butenolides, which then eliminate the sulfonamide to yield the pyranone. organic-chemistry.org Optimization of the reaction conditions, using [Ru(p-cymene)Cl2]2 as the catalyst and NaOAc in HFIP at 100°C, can achieve yields of up to 78%. organic-chemistry.org

Other novel approaches include base-catalyzed domino reactions of activated ketone dielectrophiles with tetronamides (AKDTAs) to synthesize highly substituted 2H-pyranones. acs.org Microwave-assisted synthesis has also been explored for the rapid and high-yield production of pyran-2,4-dione scaffolds. researchgate.net

Enantioselective and Asymmetric Synthesis Involving this compound

The chiral nature of many biologically active molecules has driven the development of enantioselective and asymmetric synthetic methods. This compound and its derivatives have proven to be valuable substrates and intermediates in such transformations.

Organocatalytic Approaches to Enantioenriched Derivatives

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of pyranones, organocatalytic cascade reactions have been successfully employed to generate enantioenriched products. scilit.com

For instance, this compound has been utilized in an efficient organocatalytic procedure to synthesize tetrahydro-1H-isochromanes. scilit.com This reaction takes advantage of dienamine catalysis to activate the γ-position of α,β-unsaturated aldehydes, leading to a [4+2]/elimination cascade process that affords the target compounds in excellent yields with high enantio- and diastereocontrol. scilit.com

Furthermore, the related 6-hydroxy-2H-pyran-3(6H)-one has been used in an oxa-Michael/Michael cascade reaction with α,β-unsaturated aldehydes in the presence of a secondary amine catalyst. scilit.com This reaction provides direct access to the hexahydro-4H-furo[2,3-b]pyrane framework with high yields and stereocontrol. scilit.com A key feature of these processes is the transformation of a racemic starting material into an enantiopure product through a Dynamic Kinetic Asymmetric Transformation (DYKAT). scilit.com

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic methods offer a powerful approach for the kinetic resolution of racemic this compound and its derivatives, providing access to enantiomerically enriched or pure compounds. Lipases are commonly employed for this purpose due to their stereoselectivity in hydrolysis and transesterification reactions.

A notable example is the lipase-catalyzed transesterification of racemic this compound. rug.nlrug.nl In a screening of various lipases, Lipase PS (from Pseudomonas sp.) immobilized on Hyflo Super Cell (HSC) demonstrated high activity and enantioselectivity in the transesterification with n-butanol in hexane. rug.nl This process yielded the (R)-(-)-6-acetoxy-2H-pyran-3(6H)-one with high enantiomeric excess (ee). rug.nlrug.nl The efficiency of this resolution is highlighted by the high E-value, a measure of enantioselectivity. rug.nl Conversely, lipase from Candida cylindracea (CCL) favored the S-enantiomer, albeit with varying degrees of success depending on immobilization. rug.nl

The choice of solvent and acyl acceptor also plays a crucial role. For instance, the lipase PS-catalyzed transesterification of racemic this compound with n-butanol in 1,4-dioxane (B91453) has been successfully scaled up to produce (R)-6-acetoxy-2H-pyran-3(6H)-one on a multigram scale. rug.nl Furthermore, the lipase-catalyzed esterification of the corresponding 6-hydroxy-2H-pyran-3(6H)-one with vinyl acetate can provide the opposite enantiomer, (S)-(–)-6-acetoxy-2H-pyran-3(6H)-one. rug.nlrug.nl

These enzymatic resolutions are not limited to the parent compound. The kinetic resolution of racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol has been achieved with high enantiomeric excess through lipase-catalyzed transesterification and hydrolysis, providing access to both enantiomers of the corresponding 6-silyloxy-3-pyranone. researchgate.net

| Enzyme | Reaction Type | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase PS-HSC | Transesterification | (±)-6-acetoxy-2H-pyran-3(6H)-one | (R)-(-)-6-acetoxy-2H-pyran-3(6H)-one | 99.1% | rug.nl |

| Lipase from Candida cylindracea (CCL) | Transesterification | (±)-6-acetoxy-2H-pyran-3(6H)-one | (S)-(+)-6-acetoxy-2H-pyran-3(6H)-one | >99% | rug.nl |

| Lipase PS-HSC | Esterification | (±)-6-hydroxy-2H-pyran-3(6H)-one | (S)-(-)-6-acetoxy-2H-pyran-3(6H)-one | 76% | rug.nl |

Chiral Auxiliary and Building Block Strategies

Enantiomerically pure this compound and its derivatives are valuable chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. researchgate.net Their utility stems from the multiple functionalities present in the pyranone ring, which can be manipulated with high stereocontrol. researchgate.net

For instance, enantiopure this compound serves as a precursor for the synthesis of karrikin, a butenolide found in smoke that promotes seed germination. srdpharma.com The acetoxy group can be displaced by other nucleophiles, such as alcohols, in the presence of a Lewis acid like stannic chloride, to generate various 6-alkoxy-2H-pyran-3(6H)-ones. prepchem.com This transformation allows for the introduction of diverse substituents at the C-6 position.

The pyranone scaffold can also be employed in more complex synthetic strategies. For example, it has been used in an efficient procedure to synthesize tetrahydro-1H-isochromanes through a [4+2]/elimination cascade process. sciforum.net This reaction takes advantage of dienamine catalysis to activate the γ-position of α,β-unsaturated aldehydes, leading to the formation of the target compounds with excellent yields and stereocontrol. sciforum.net

Furthermore, the related 6-hydroxy-2H-pyran-3(6H)-one can act as a chiral synthon. It has been utilized in a dynamic kinetic asymmetric transformation (DYKAT) involving an oxa-Michael/Michael cascade reaction with α,β-unsaturated aldehydes. sciforum.net This process, catalyzed by a secondary amine, provides direct access to the hexahydro-4H-furo[2,3-b]pyran framework with high yields and stereocontrol, generating multiple stereocenters in a single operation. sciforum.net

Mechanistic Studies of Reactivity and Chemical Transformations of this compound

The reactivity of this compound is dominated by its ability to generate a highly reactive intermediate, the 3-oxidopyrylium ion. This species is a versatile 1,3-dipole that readily participates in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems.

In Situ Generation and Cycloaddition Reactions of 3-Oxidopyrylium Salts

The most common method for generating 3-oxidopyrylium ylides from this compound involves the elimination of the carboxylate group upon heating or treatment with a base. nih.gov This in situ generation is crucial as the ylide is highly reactive and prone to dimerization. nih.gov An alternative strategy involves the formation of an oxidopyrylium salt using methyl triflate, which is then deprotonated to form the ylide. nih.gov Palladium catalysis has also been shown to efficiently generate oxidopyrylium ylides from 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one. rsc.orgst-andrews.ac.uk

Once generated, the 3-oxidopyrylium ylide can undergo a variety of cycloaddition reactions, most notably [5+2] cycloadditions with alkenes and alkynes. These reactions lead to the formation of 8-oxabicyclo[3.2.1]octane skeletons, which are prevalent in numerous natural products. nih.gov

Intermolecular [5+2] cycloadditions of 3-oxidopyrylium ylides provide a direct route to functionalized seven-membered rings and bicyclic systems. rsc.org The reaction has been successfully applied to a range of dipolarophiles, including α,β-unsaturated aldehydes and electron-deficient alkenes. nih.gov The development of catalytic enantioselective versions of this reaction has significantly enhanced its synthetic utility. For example, a commercially available L-proline-derived catalyst has been used to achieve high enantioselectivity in the [5+2] cycloaddition of an oxidopyrylium ylide with α,β-unsaturated aldehydes. nih.gov

The use of oxidopyrylium dimers as a source of the ylide has been a key development, allowing for the use of substoichiometric amounts of acid and base, which improves yields and selectivities. nih.gov Furthermore, a three-component reaction involving the oxidopyrylium dimer, an alcohol, and a dipolarophile has been developed, expanding the scope of accessible products. acs.org This methodology has been applied to the synthesis of α-methoxytropones, structural motifs found in various natural products. acs.org

| Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-Oxidopyrylium ylide and α,β-unsaturated aldehydes | L-proline-derived catalyst | 8-Oxabicyclo[3.2.1]octanes | Catalytic, enantioselective, up to 99% ee | nih.gov |

| Maltol-type oxidopyrylium and various dipolarophiles | Conjugative activation | Seven-membered heterocycles | Catalytic, stereodivergent, high stereoselectivity | rsc.org |

| Oxidopyrylium dimer, alcohol, and dipolarophile | Heating | α-Alkoxyenone-containing bicyclic products | Three-component reaction, tandem ring-opening/debenzylation | acs.org |

| 6-Acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one and styrenes | Pd catalyst | Cycloadducts | Efficient generation of oxidopyrylium ylide, higher yields with electron-rich styrenes | rsc.orgst-andrews.ac.uk |

When the dipolarophile is tethered to the pyranone ring, intramolecular [5+2] cycloadditions can occur, leading to the formation of complex polycyclic systems. For example, the thermolysis of 6-acetoxy-2-(pent-4-enyl)-2H-pyran-3(6H)-one results in the formation of a tricyclic adduct. electronicsandbooks.com The length of the tether plays a crucial role in the outcome of the reaction, with tethers of three to five carbons being effective in forming fused ring systems. nih.gov

These intramolecular cycloadditions have been explored with various tethered alkenes, leading to the generation of bicyclic structures, sometimes with bridgehead double bonds. nih.gov The stereochemistry on the tether can also influence the stereochemical outcome of the cycloaddition process. nih.gov

Cascade Reactions and Annulation Processes

The reactivity of this compound extends beyond simple cycloadditions to more complex cascade reactions and annulation processes. These transformations often involve the initial formation of the 3-oxidopyrylium ylide, followed by a sequence of reactions to build up molecular complexity in a single pot.

As mentioned earlier, this compound has been utilized in a [4+2]/elimination cascade process with α,β-unsaturated aldehydes under dienamine catalysis to afford tetrahydro-1H-isochromanes. sciforum.net This reaction proceeds with high diastereo- and enantiocontrol. sciforum.net

In another example, the related 6-hydroxy-2H-pyran-3(6H)-one undergoes an oxa-Michael/Michael cascade reaction with α,β-unsaturated aldehydes in the presence of a secondary amine catalyst. sciforum.net This reaction, proceeding through iminium and enamine intermediates, constructs the hexahydro-4H-furo[2,3-b]pyrane framework with the creation of four new stereocenters in a dynamic kinetic asymmetric transformation. sciforum.net

These examples highlight the potential of this compound and its derivatives as versatile platforms for the development of novel cascade reactions, enabling the efficient and stereocontrolled synthesis of complex heterocyclic scaffolds.

Electrophilic and Nucleophilic Functionalization Strategies

The reactivity of this compound is characterized by the presence of multiple functional groups, including an α,β-unsaturated ketone, an allylic acetate, and a hemiacetal ether linkage. This arrangement allows for a variety of electrophilic and nucleophilic functionalization strategies, making it a versatile building block in organic synthesis. researchgate.net Nucleophilic and electrophilic additions to the pyranone ring are influenced by the substituents already present at the stereogenic centers. researchgate.net

The α,β-unsaturated ketone system is a primary site for nucleophilic attack, particularly via Michael addition. While many studies focus on the 6-hydroxy analogue, the reactivity is comparable. For instance, Michael adducts of thiols have been reported with derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, indicating the susceptibility of the enone system to conjugate addition. researchgate.net

A significant area of nucleophilic functionalization involves the palladium-catalyzed allylic substitution of the C6-acetoxy group. This reaction allows for the introduction of various nucleophiles at the anomeric position. For example, the stereospecific allylic substitution of this compound with alcohols in the presence of a palladium catalyst has been demonstrated. acs.org

Furthermore, this compound has been utilized in cascade reactions. An efficient procedure for the synthesis of tetrahydro-1H-isochromanes employs this pyranone in a [4+2]/elimination cascade process. sciforum.netscilit.com This transformation is achieved through dienamine catalysis, which activates the γ-position of α,β-unsaturated aldehydes for reaction with the pyranone. sciforum.netscilit.com

Detailed research findings on the nucleophilic functionalization of this compound are summarized in the following table.

| Reaction Type | Reagents and Conditions | Product(s) | Key Findings |

| Palladium-Catalyzed Allylic Substitution | Alcohols, Palladium Catalyst | 6-Alkoxy-2H-pyran-3(6H)-ones | Stereospecific substitution of the acetoxy group. acs.org |

| [4+2]/Elimination Cascade | α,β-Unsaturated Aldehydes, Dienamine Catalyst | Tetrahydro-1H-isochromanes | Efficient synthesis with high enantio- and diastereocontrol. sciforum.netscilit.com |

| Michael Addition (on related hydroxy-analogues) | Thiols | Thiol Adducts | The α,β-enone system is crucial for reactivity. researchgate.net |

Ring Contraction and Expansion Rearrangements

The pyranone skeleton of this compound is amenable to various rearrangement reactions, including those that lead to ring contraction or expansion, providing access to diverse carbocyclic and heterocyclic frameworks.

A prominent rearrangement of this compound involves its conversion to a 3-oxidopyrylium ylide. This reactive intermediate is typically generated in situ through thermolysis or under palladium catalysis. researchgate.netrsc.org The resulting 3-oxidopyrylium ylide readily undergoes [5+2] cycloaddition reactions with a range of dipolarophiles, such as alkenes and alkynes, to construct complex bicyclic systems. rsc.orgnih.gov For instance, the palladium-catalyzed generation of the ylide from 6-acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one and its subsequent [5+2] cycloaddition with electron-rich styrenes have been reported to proceed in good yields. rsc.org

Ring contraction of pyranone derivatives to form five-membered rings is another significant transformation. The rearrangement of related 6-alkoxy-2,3-dihydro-6H-pyran-3-ones to trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones has been studied, with the reaction being influenced by buffer concentration, suggesting specific acid catalysis. researchgate.net While direct examples with the 6-acetoxy derivative are less common in the literature, this highlights the general propensity of this class of compounds to undergo such rearrangements. Photochemical conditions have also been shown to induce ring contraction in other substituted pyran systems. rsc.org

The following table summarizes key research findings on the rearrangement reactions of this compound and related compounds.

| Rearrangement Type | Precursor | Reagents and Conditions | Intermediate/Product | Key Findings |

| Generation of 3-Oxidopyrylium Ylide | 6-Acetoxy-6-acetoxymethyl-2H-pyran-3(6H)-one | Palladium Catalyst | 3-Oxidopyrylium Ylide | Efficient generation for subsequent [5+2] cycloadditions. rsc.org |

| [5+2] Cycloaddition | 3-Oxidopyrylium Ylide (from this compound) | Alkenes, Alkynes (Dipolarophiles) | Bicyclic Adducts | Powerful method for constructing complex bicyclic systems. nih.govnih.gov |

| Ring Contraction (on related alkoxy-analogues) | 6-Alkoxy-2,3-dihydro-6H-pyran-3-ones | Acid Catalysis (e.g., PhCO₂H/KOAc buffer) | trans-4-Alkoxy-5-hydroxy-2-cyclopenten-1-ones | The reaction is subject to specific acid catalysis. researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Acetoxy 2h Pyran 3 6h One and Analogues

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the electronic structure and reactivity of molecules. For pyranone systems, DFT calculations elucidate both global and local reactivity properties. semanticscholar.org By analyzing various DFT-derived descriptors, scientists can predict how and where a molecule like 6-acetoxy-2H-pyran-3(6H)-one is likely to react.

Key aspects of DFT studies on pyranone analogues include:

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net For pyranone derivatives, MEP analysis can pinpoint reactive sites, such as carbonyl groups or specific atoms within the heterocyclic ring. semanticscholar.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Conceptual DFT Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors are invaluable for comparing the reactivity of different pyranone analogues and predicting their behavior in various chemical environments. nih.gov For instance, analysis of these descriptors has been used to understand the structure-reactivity relationships of various heterocyclic compounds. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. Higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Quantifies the ability of a species to accept electrons; a global measure of electrophilic character. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |

| Softness (S) | S = 1 / 2η | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. |

Molecular Dynamics (MD) Simulations for Reaction Pathway Analysis

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the time evolution of a chemical system. This is particularly useful for analyzing complex reaction pathways, identifying transient intermediates, and understanding reaction mechanisms at an atomic level. ucl.ac.uk

For complex chemical transformations, especially those involving bond breaking and formation, reactive force fields like ReaxFF are employed within the MD framework. nih.govnih.gov ReaxFF is a bond-order-based potential that can simulate chemical reactions without any predefined reaction coordinates, making it a powerful tool for discovering novel reaction pathways. nih.govyoutube.com

Applications of MD and ReaxFF in studying systems related to pyranones include:

Elucidating Reaction Mechanisms: ReaxFF MD simulations can track the intricate steps of chemical reactions, such as oxidation or pyrolysis, by modeling the breaking and forming of chemical bonds over time. nih.gov This approach has been successfully used to investigate the combustion mechanisms of complex fuels like pyridine (B92270), revealing the influence of external factors on reaction pathways and product formation. ucl.ac.uk

Identifying Novel Pathways: By simulating systems under reactive conditions, MD can uncover previously unknown reaction intermediates and pathways. This has been demonstrated in studies of hydrocarbon pyrolysis, where MD simulations identified new routes to the formation of aromatic compounds. rwth-aachen.de

Studying Biomolecular Interactions: Classical MD simulations are also used to study the stability of complexes between small molecules, like pyranone derivatives, and biological targets such as enzymes. By analyzing parameters like the root mean square deviation (RMSD) over the simulation time, researchers can assess the stability of the ligand within the binding site, which is crucial for drug design. nih.gov For example, MD simulations of kojic acid-fused pyran derivatives showed that a stable protein-ligand complex was maintained throughout the simulation. nih.gov

| Simulation Type | Focus | Key Insights | Example Application |

|---|---|---|---|

| Reactive MD (ReaxFF) | Bond formation/dissociation | Identification of reaction intermediates, transition states, and kinetic pathways. | Hydrocarbon oxidation and pyrolysis. nih.gov |

| Classical MD | Conformational changes, binding stability | Assessment of ligand-receptor interactions and complex stability (e.g., RMSD analysis). | Inhibitor binding to tyrosinase. nih.gov |

| Potential of Mean Force (PMF) | Free energy along a reaction coordinate | Calculation of activation energy barriers for specific reaction steps. | Claisen rearrangement in aqueous solution. nih.gov |

Theoretical Spectroscopic Property Prediction (e.g., TD-DFT for UV Spectra)

Predicting the spectroscopic properties of a molecule is essential for its characterization and for understanding its electronic behavior. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. uta.edu It calculates the electronic excitation energies, which correspond to the wavelengths of light a molecule absorbs.

The prediction of UV-Vis spectra via TD-DFT is a valuable tool in the study of pyranone-like structures for several reasons:

Structural Confirmation: By comparing a theoretically predicted spectrum with an experimental one, researchers can gain confidence in the synthesized molecular structure.

Understanding Electronic Transitions: TD-DFT provides detailed information about the nature of electronic excitations, such as whether they are π → π* or n → π* transitions, and which molecular orbitals are involved. chemrxiv.org

Guiding Synthesis: Theoretical predictions can help in the rational design of new molecules with desired optical properties, such as dyes or fluorescent probes. nih.gov

The accuracy of TD-DFT predictions is sensitive to the choice of computational parameters, including the exchange-correlation functional and the basis set. uta.edumdpi.com Furthermore, modeling the solvent environment, either through implicit continuum models (like PCM) or by including explicit solvent molecules, can be critical for achieving results that correlate well with experimental data measured in solution. chemrxiv.orgmdpi.com For instance, studies on nucleobase analogues have shown that including explicit water molecules in the calculation can shift calculated absorption wavelengths by as much as 20 nm, significantly improving agreement with experimental spectra. chemrxiv.org

| Compound Class | Computational Protocol | Typical Accuracy (Mean Absolute Error) | Reference Finding |

|---|---|---|---|

| Viologen Salts | TD-DFT = M06-2X(PCM)/6-31+G(d,p) | ~12-15 nm | A computational protocol was developed to predict the absorption maxima of charge-transfer bands with high accuracy. mdpi.com |

| Nucleobase Analogues | TD-B3LYP/aug-cc-pVDZ with SMD + explicit solvent | ~10 nm | Inclusion of explicit solvent molecules at H-bonding sites was crucial for obtaining high accuracy. chemrxiv.org |

| Coumarins & Chromones | NCM-TDPBE0/6-311G(2d,p) | ~7 nm | The NCM formalism provided predictions with high accuracy and reliability for these pyranone-related structures. |

Advanced Spectroscopic Characterization Methodologies for 6 Acetoxy 2h Pyran 3 6h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra provides the foundational data for determining the structure of 6-Acetoxy-2H-pyran-3(6H)-one. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, allowing for the assignment of each proton and carbon atom within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons. The protons on the pyran ring, being in proximity to electronegative oxygen atoms and a carbonyl group, would appear in the downfield region of the spectrum. The protons of the acetoxy group's methyl component would resonate in the upfield region, typically around 2.0-2.2 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the ketone and the ester functional groups are expected to have the largest chemical shifts, typically in the range of 160-200 ppm. The carbons within the pyran ring will show varied shifts depending on their proximity to the oxygen atoms and the carbonyl group. The methyl carbon of the acetoxy group will appear at a much higher field (further upfield).

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on the analysis of similar pyranone structures and general NMR principles.

| Atom Number | ¹H Chemical Shift (ppm, Predicted) | ¹³C Chemical Shift (ppm, Predicted) |

| 2 | ~4.5 - 5.0 | ~70 - 80 |

| 4 | ~2.5 - 3.0 | ~35 - 45 |

| 5 | ~2.5 - 3.0 | ~35 - 45 |

| 6 | ~6.0 - 6.5 | ~90 - 100 |

| 8 (CH₃) | ~2.1 | ~20 - 25 |

| 7 (C=O, ester) | - | ~170 |

| 3 (C=O, ketone) | - | ~195 - 205 |

Two-Dimensional NMR Techniques (e.g., COSY, ROESY, DEPT)

To unambiguously assign the proton and carbon signals and to elucidate the stereochemistry, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the pyran ring, confirming their connectivity. For example, the proton at position 6 would show a correlation to the protons at position 5.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is crucial for determining stereochemistry. ROESY can reveal through-space correlations between protons that are not directly bonded, providing insights into the three-dimensional structure of the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks. This would help in the definitive assignment of the carbon signals for the pyran ring and the acetoxy group.

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is often crucial in pharmaceutical and synthetic chemistry. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), provides a powerful method for this determination taylorandfrancis.comstereoelectronics.org.

Chiral shift reagents, typically paramagnetic lanthanide complexes, form diastereomeric complexes with the enantiomers in a sample stereoelectronics.org. This interaction leads to differential chemical shifts for the corresponding protons of the two enantiomers, resulting in the splitting of signals in the ¹H NMR spectrum. The integration of these separated signals allows for the direct quantification of the ratio of the two enantiomers, and thus the calculation of the enantiomeric excess researchgate.net. For this compound, the protons closest to a site of interaction with the CSR (likely the carbonyl or ether oxygens) would exhibit the most significant separation of signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₇H₈O₄, the exact mass has been determined to be 156.042 echemi.com. This experimental value would be compared to the calculated theoretical mass to confirm the elemental composition.

Molecular Formula and Mass Data

| Parameter | Value |

| Molecular Formula | C₇H₈O₄ |

| Molecular Weight | 156.14 g/mol |

| Exact Mass | 156.042 u echemi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample and identifying any volatile impurities.

In a GC-MS analysis of this compound, the sample is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC provides information about the identity of the compound, while the mass spectrum serves as a molecular fingerprint. Any impurities, such as residual solvents from the synthesis or by-products, would appear as separate peaks in the chromatogram and could be identified by their mass spectra. This makes GC-MS a vital tool for quality control and for ensuring the purity of the target compound.

Despite a comprehensive search for scientific literature, specific experimental data regarding the advanced spectroscopic characterization of this compound is not available. Detailed research findings for Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Diffraction (XRD) for this particular compound could not be located.

To provide a scientifically accurate and well-supported article as requested, experimental data from peer-reviewed sources is essential. This includes specific absorption peaks for IR and UV-Vis spectroscopy and crystallographic data for XRD analysis. Without this foundational information, it is not possible to generate the thorough and authoritative content required for the specified sections and subsections.

General spectroscopic principles can predict the expected regions for certain functional groups present in the molecule, such as the ester and ketone carbonyl groups in an IR spectrum, or the π → π* and n → π* transitions in a UV-Vis spectrum. However, presenting these general predictions would not meet the instruction for detailed research findings specific to this compound. Similarly, any discussion on its solid-state structure via XRD would be entirely speculative without experimental crystallographic data.

Therefore, due to the absence of specific data in the public domain for this compound, the requested article cannot be generated at this time.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as Chiral Building Blocks and Synthetic Intermediates

6-Acetoxy-2H-pyran-3(6H)-one and its derivatives serve as pivotal chiral synthons, providing a scaffold for the stereoselective construction of complex molecular architectures. The inherent chirality of these pyranones, often derived from readily available carbohydrate sources, makes them attractive starting materials for asymmetric synthesis, obviating the need for chiral auxiliaries or catalysts in certain applications.

The pyranone core is a recurring motif in a multitude of biologically active natural products. Consequently, this compound and related compounds have been extensively employed in the total synthesis of these complex molecules and their analogues. These synthetic endeavors not only provide access to rare natural products for biological evaluation but also allow for the creation of derivatives with potentially improved therapeutic properties.

For instance, the synthesis of various fungal metabolites, including (+)-dermolactone, (–)-semixanthomegnin, (+)- and (–)-mellein, and (–)-ochratoxin α, has been accomplished using chiral pyranone intermediates. nih.gov These syntheses often rely on the stereospecific transformations of the pyranone ring to construct the core structures of the target natural products.

A notable example is the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one, a closely related derivative, which serves as a key intermediate in the formal synthesis of (R)-argentilactone and the total synthesis of (R)-goniothalamin. scispace.com This highlights the strategic importance of chiral pyranones in accessing a diverse range of natural product classes.

Table 1: Examples of Natural Products Synthesized Using Pyranone-Based Strategies

| Natural Product | Class | Biological Activity |

| (+)-Dermolactone | Fungal Metabolite | Pigment |

| (–)-Semixanthomegnin | Fungal Metabolite | Antibiotic, Antifungal |

| (+)- and (–)-Mellein | Fungal Metabolite | Various biological activities |

| (–)-Ochratoxin α | Mycotoxin | Nephrotoxic |

| (R)-Argentilactone | Annonaceous Acetogenin | Cytotoxic |

| (R)-Goniothalamin | Styryl-lactone | Antitumor, Antiviral |

The structural resemblance of this compound to carbohydrate moieties has led to its use in the development of carbohydrate mimetics. These are molecules designed to mimic the structure and function of natural carbohydrates and can be used to probe and modulate carbohydrate-mediated biological processes.

A de novo asymmetric synthesis of oligosaccharides has been developed utilizing enantiomerically pure α- and β-Boc-protected 6-hydroxy-pyranones as key building blocks. researchgate.net This approach allows for the construction of both natural and unnatural oligosaccharides, which are valuable tools for studying carbohydrate-protein interactions and for the development of novel therapeutics, such as vaccines and anti-inflammatory agents. researchgate.net The palladium-catalyzed glycosylation of these pyranone precursors is a key step in this methodology, enabling the stereoselective formation of glycosidic bonds. researchgate.net

The hetero-Diels-Alder reaction has also been employed to rapidly synthesize carbohydrate derivatives and mimetics of C-linked disaccharides and aza-C-linked disaccharides. reading.ac.uk This strategy provides a convergent and diastereoselective route to highly functionalized pyranone systems that can serve as mimics of natural carbohydrate structures. reading.ac.uk

Precursor for Bridged and Fused Polycyclic Ring Systems

The reactivity of the enone system within this compound makes it an excellent precursor for the construction of more complex bridged and fused polycyclic ring systems. These intricate molecular architectures are found in a variety of natural products and medicinally important compounds.

An expedient method for the synthesis of bicyclic and polycyclic 2H-pyran-3(6H)-ones has been developed through a cascade cyclization reaction triggered by oxidative gold catalysis. rsc.org This process involves an intramolecular C-H insertion, leading to the rapid construction of functionalized polycyclic systems from acyclic precursors. rsc.org

Furthermore, the diastereoselective synthesis of polycyclic acetal-fused pyrano[3,2-c]pyran-5(2H)-one derivatives has been achieved through the annulation reaction of 2-C-formyl glycals with 4-hydroxy-pyranones. nih.gov This one-pot reaction demonstrates the utility of pyranone derivatives in building complex, fused heterocyclic scaffolds that have shown potential as anticancer agents. nih.gov

Table 2: Examples of Polycyclic Systems Derived from Pyranone Precursors

| Reaction Type | Key Transformation | Resulting Ring System |

| Oxidative Gold Catalysis | Cascade Cyclization / C-H Insertion | Bicyclic/Polycyclic 2H-pyran-3(6H)-ones |

| Annulation Reaction | Diastereoselective One-Pot Synthesis | Polycyclic Acetal-Fused Pyrano[3,2-c]pyran-5(2H)-ones |

Role in the Development of New Catalytic Reactions

Beyond its role as a synthetic building block, this compound and its derivatives have been instrumental in the development of new catalytic reactions. The unique reactivity of the pyranone scaffold allows for the exploration of novel reaction pathways and the design of new catalytic systems.

An example of this is the use of this compound in an efficient procedure to synthesize tetrahydro-1H-isochromanes through a cascade organocatalytic enantioselective process. This reaction proceeds with the generation of multiple stereocenters in a highly controlled manner.

The development of enantioselective syntheses of biologically active dihydropyrano[2,3-c]pyrazoles has been achieved through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov While not directly using this compound, this work highlights the broader importance of pyran-containing scaffolds in inspiring the development of novel asymmetric catalytic methodologies. nih.gov

Biological Activity and Structure Activity Relationship Sar Investigations of 6 Acetoxy 2h Pyran 3 6h One Derivatives

Biological Activities of Pyranone Derivatives with Relevance to 6-Acetoxy-2H-pyran-3(6H)-one

The pyranone scaffold is a core structure in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. iosrjournals.orgbenthamscience.com These six-membered oxygen-containing heterocycles are recognized for their significant pharmacological potential, which has led to extensive research into their derivatives as lead compounds for drug discovery. iosrjournals.org The diverse bioactivities associated with the pyranone ring system include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. iosrjournals.orgresearchgate.net

Antimicrobial Properties

Derivatives of the 2H-pyran-3(6H)-one skeleton have demonstrated notable activity, particularly against Gram-positive bacteria. nih.gov Research has shown that substitutions at the C-2 and C-6 positions of 6-hydroxy-2H-pyran-3(6H)-ones can lead to significant antibacterial effects. nih.gov For instance, the introduction of phenylthio, benzenesulfonyl, and p-bromophenyl substituents at C-2 has been found to be advantageous for activity against these bacteria. nih.gov

Specific compounds have shown potent inhibitory effects. For example, 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. nih.gov An even lower MIC of 0.75 µg/mL was recorded for 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one against a Streptococcus species. nih.gov Other pyranone derivatives, such as pseudopyronines A, B, and C, isolated from Pseudomonas mosselii, have also displayed strong antibacterial activity against S. aureus, with MICs of 6.25, 0.156, and 0.39 µg/mL, respectively. nih.gov Furthermore, pyranone-piperazine analogues have been evaluated as potent antileishmanial agents. researchgate.net

The antimicrobial potential of pyranones extends to antifungal activity as well. A dihydroxymethyl pyranone derivative isolated from the fungus Aspergillus candidus was shown to possess both antibacterial and antifungal properties. researchgate.net Similarly, Radicinin, a natural product containing a pyrone structure, has been found to inhibit the growth of certain Gram-positive bacteria and various molds. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyranone Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 nih.gov |

| 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 nih.gov |

| Pseudopyronine A | Staphylococcus aureus | 6.25 nih.gov |

| Pseudopyronine B | Staphylococcus aureus | 0.156 nih.gov |

| Pseudopyronine C | Staphylococcus aureus | 0.39 nih.gov |

| Pseudopyronine C | Pseudomonas aeruginosa | Sub-micromolar nih.gov |

Antioxidant Activity

The pyranone nucleus is a common feature in compounds exhibiting significant antioxidant properties. iosrjournals.org The ability of these derivatives to scavenge free radicals has been evaluated through various assays, including the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion scavenging. nih.gov

Studies have shown that phenolic pyrones are particularly effective antioxidants. nih.gov Certain 4-hydroxypyran-2-one (B3053063) derivatives demonstrated noteworthy superoxide anion scavenging activity, with one derivative also significantly inhibiting iron-induced lipid peroxidation in rat liver microsomes with an IC50 value of 0.069 mmol/L. nih.gov The antioxidant potential of pyranone derivatives is not limited to synthetic compounds; a dihydroxymethyl pyranone from Aspergillus candidus also displayed antioxidant capabilities. researchgate.net

Further investigations into 4H-pyran derivatives have identified compounds with potent DPPH radical scavenging activity. mdpi.com Two such derivatives, compounds 4g and 4j in one study, displayed IC50 values of 0.329 and 0.1941 mM, respectively, which were comparable or superior to the standard antioxidant butylated hydroxytoluene (BHT) (IC50 = 0.245 mM). mdpi.com

Table 2: Antioxidant Activity of Selected Pyran Derivatives

| Compound/Derivative Class | Assay | Activity (IC50) |

|---|---|---|

| 4-Hydroxypyran-2-one derivative | Superoxide anion scavenging | 0.180 mmol/L nih.gov |

| 4-Hydroxypyran-2-one derivative | Fe2+/ADP/ascorbate-induced lipid peroxidation | 0.069 mmol/L nih.gov |

| 4H-Pyran derivative (4j) | DPPH radical scavenging | 0.1941 mM mdpi.com |

| 4H-Pyran derivative (4g) | DPPH radical scavenging | 0.329 mM mdpi.com |

| Butylated hydroxytoluene (BHT) (Reference) | DPPH radical scavenging | 0.245 mM mdpi.com |

General Pharmacological Potential (e.g., Anti-inflammatory, Anticancer)

Beyond antimicrobial and antioxidant effects, pyranone derivatives are recognized for a broad spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties. iosrjournals.orgresearchgate.net

Anti-inflammatory Activity: Pyran-based compounds have been investigated for their ability to mitigate inflammatory responses. For example, certain pyranocoumarin (B1669404) derivatives have been shown to significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, a key indicator of anti-inflammatory action. nih.gov

Anticancer Activity: The pyran scaffold is considered a privileged structure in the design of anticancer agents. benthamscience.com Numerous pyranone derivatives have demonstrated cytotoxicity against various cancer cell lines. researchgate.net One study identified 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one as a potent antileukemic agent, with IC50 values ranging from 5 µM to 50 µM in different acute myeloid leukemia (AML) cell lines and patient-derived primary leukemic blasts. nih.gov Notably, this compound did not affect normal peripheral blood mononuclear cells. nih.gov Another study found that a dihydroxymethyl pyranone from Aspergillus candidus exhibited antitumor activity against HepG-2 and HEp-2 cell lines. researchgate.net Fused pyran systems, such as 2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones, have also been designed and evaluated for their anticancer efficacy. scilit.com

Table 3: Anticancer Activity of Selected Pyranone Derivatives

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| 5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | Various AML cell lines | 5 - 50 µM nih.gov |

| Dihydroxymethyl pyranone | HepG-2, HEp-2 | Antitumor activity observed researchgate.net |

Mechanistic Studies of Biological Interactions

Understanding the mechanisms through which pyranone derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has begun to illuminate the molecular targets and pathways involved in their pharmacological activities.

Elucidation of Molecular Targets and Biological Pathways

In the context of anticancer activity, specific pyranone derivatives have been shown to modulate key cellular signaling pathways involved in cell proliferation and survival. nih.gov For instance, the antileukemic compound 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one was found to influence both the mitogen-activated protein kinase (MAPK) and the PI3 kinase pathways in HL-60 leukemia cells. nih.gov

This compound's mechanism involves inducing a dual arrest of the cell cycle at the G1 and G2 phases. nih.gov This cell cycle arrest is achieved by downregulating the levels of cyclin-dependent kinases (CDK2, CDK4, CDK6, CDK1) and cyclins (cyclin B1, cyclin E), while increasing the level of the CDK inhibitor p27. nih.gov The apoptotic process triggered by this pyrone derivative is associated with an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of caspases-8, -9, and -3. nih.gov Furthermore, the compound was shown to suppress NF-κB pathway signaling. nih.gov

Molecular docking studies on other pyranone systems have suggested potential interactions with targets like the HER2 receptor, which is relevant in some cancers. nih.gov In the realm of anti-inflammatory action, pyranocoumarins have been observed to inhibit the phosphorylation of key signaling proteins such as ERK, p38, JNK, and NF-κB p65, thereby blocking inflammatory cascades. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For pyranone derivatives, SAR studies have been instrumental in identifying the key structural features required for their antimicrobial, antioxidant, and other pharmacological effects. nih.govnih.gov

For the antimicrobial activity of 2H-pyran-3(6H)-one derivatives, the α,β-unsaturated enone system within the pyranone ring is considered essential for bioactivity. nih.gov The nature and size of substituents at the C-2 position have a direct correlation with antibacterial potency; bulkier substituents at this position tend to enhance activity against Gram-positive bacteria. nih.gov The introduction of specific moieties like phenylthio and benzenesulfonyl at C-2 has been shown to be beneficial. nih.gov The activity of Michael adducts of these compounds suggests they may act as prodrugs, releasing the active α,β-enone via a retro-Michael reaction. nih.gov

In terms of antioxidant activity, the presence and position of hydroxyl groups on the pyranone scaffold are critical. Studies on coumarin (B35378) derivatives, which contain an α-pyranone ring, highlight that a hydroxyl group is a prerequisite for antioxidant capacity. nih.gov The presence of a catechol moiety and oxygen-containing substituents at the C-6 and C-7 positions of the coumarin core enhances this activity. nih.gov

Regarding anticancer and anti-inflammatory activities, SAR studies have helped to refine the structures for improved potency. For pyrano[3,2-c]quinoline derivatives, substitutions on the aryl ring at the C-4 position of the pyranone structure appear to be important for both anti-inflammatory and anticancer effects. researchgate.net The electronic properties of these substituents, whether electron-donating or electron-withdrawing, significantly affect the biological outcome. researchgate.net

Influence of Acetoxy Group and Other Substituents on Bioactivity

The biological activity of 2H-pyran-3(6H)-one derivatives is significantly modulated by the nature and position of various substituents on the pyranone core. Structure-activity relationship (SAR) studies reveal that the α,β-unsaturated ketone (enone) system within the pyranone ring is an essential feature for the antimicrobial activity of these compounds nih.gov.

Research into 6-hydroxy-2H-pyran-3(6H)-one derivatives, which are closely related to the title compound, has provided valuable insights. The activity against Gram-positive bacteria is particularly sensitive to substituents at the C-2 and C-6 positions nih.gov. A key finding is that antibacterial activity tends to increase with the steric bulk of the substituent at the C-2 position. For instance, derivatives with bulkier C-2 groups exhibit greater potency nih.gov.

Furthermore, the introduction of specific chemical moieties can be beneficial for bioactivity. Substituents such as phenylthio, benzenesulfonyl, and p-bromophenyl have been shown to enhance activity against Gram-positive bacteria. The data in the table below summarizes the minimum inhibitory concentration (MIC) for select derivatives, illustrating the impact of these substitutions nih.gov. While the acetoxy group at C-6 in this compound is a key structural feature, its specific contribution relative to other esters or a hydroxyl group often depends on the biological target, potentially influencing factors like cell permeability and interaction with receptor sites.

| Compound Derivative | Substituent at C-2 | Substituent at C-6 | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl | Methoxy | Staphylococcus aureus ATCC 2593 | 1.56 | nih.gov |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | 2-[4-(Phenylthio)phenyl]-2-methyl | (p-Nitrobenzoyl)oxy | Streptococcus sp. C203M | 0.75 | nih.gov |

Stereochemical Effects on Biological Efficacy

Stereochemistry plays a critical role in the biological efficacy of pyranone derivatives, as these molecules often contain multiple chiral centers. The spatial arrangement of substituents can profoundly affect how a molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid.

Many biologically active pyran and pyranone natural products are found in nature as single enantiomers, highlighting the stereospecificity of the biosynthetic enzymes that produce them nih.gov. This stereochemical purity is often crucial for their biological function. For example, the enantiomeric melleins, a class of isochromanone natural products, exist in both (R) and (S) forms, and their biological activities can differ nih.gov.

Synthetic studies focusing on chiral pyranone analogues underscore the importance of controlling stereochemistry to achieve desired biological outcomes. Enzymatic synthesis and catalytic asymmetric methods have been developed to produce enantioenriched pyranones, which are valuable for investigating the biological effects of individual stereoisomers . For many classes of chiral compounds, one enantiomer may display potent activity while the other is significantly less active or even inactive. This difference in efficacy can be attributed to factors such as stereoselective binding to a receptor or differential rates of metabolic processing. While specific studies on the stereoisomers of this compound are not detailed in the provided literature, the established principles for related chiral natural products strongly suggest that its biological efficacy would be highly dependent on its absolute configuration nih.govresearchgate.net.

Conformational Factors in Ligand-Receptor Interactions

The interaction between a small molecule (ligand) like this compound and its biological target (receptor) is governed by physicochemical forces and requires a precise three-dimensional fit chimia.ch. The conformation of the ligand—its specific 3D shape—is a determining factor for both the affinity and specificity of this interaction.

The six-membered pyran ring is not planar and typically adopts a stable chair-like or boat-like conformation. Conformational analysis of pyran analogues shows that they often adopt a standard chair-like conformation (e.g., ⁴C₁) in both solid-state and in solution beilstein-journals.orgbeilstein-archives.org. The energetic preference for a particular conformation dictates the spatial orientation of its substituents, such as the acetoxy group at C-6. This orientation is critical for how the molecule presents its functional groups to the binding site of a receptor.

Biosynthetic Pathways and Biomimetic Syntheses of Pyranones

Pyranones are a widespread class of natural products found in various organisms, including fungi, plants, and insects, where they are produced through specific biosynthetic pathways nih.goviosrjournals.org. The biosynthesis of many pyranone rings, particularly 4-hydroxy-2-pyrones, is often catalyzed by polyketide synthases (PKS). These enzymes assemble the molecule by performing repeated Claisen-like condensations between an acyl starter unit (like acetyl-CoA) and malonyl-CoA derived extender units, followed by cyclization to form the pyranone core.

Inspired by these natural processes, chemists have developed biomimetic syntheses to construct the pyranone scaffold in the laboratory. Biomimetic synthesis aims to mimic the proposed biosynthetic steps to achieve an efficient and often elegant construction of a complex natural product from simpler precursors.

A common biomimetic strategy for synthesizing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds. This laboratory method is considered biomimetic because it mirrors the fundamental cyclization processes that occur on the surface of polyketide synthase enzymes in nature. Another powerful biomimetic approach involves the rearrangement of furan (B31954) derivatives. For example, the Achmatowicz rearrangement, which involves the oxidation of a furfuryl alcohol, provides direct access to the 6-hydroxy-2H-pyran-3(6H)-one ring system, a core structure closely related to the title compound . This reaction transforms a five-membered furan ring into a six-membered pyranone ring, a transformation that is also hypothesized to occur in certain natural biosynthetic pathways.

Applications in Materials Science and Industrial Chemistry

Exploitation of Photophysical Properties in Advanced Materials

Pyranone derivatives are recognized for their diverse photophysical behaviors, which make them attractive candidates for the development of advanced materials. These compounds, characterized by a six-membered unsaturated ester ring, can exhibit strong fluorescence in the solid state. researchgate.net The electronic properties of the pyranone core can be finely tuned through the introduction of various substituent groups, leading to a range of emission colors and photoluminescence quantum yields.

While specific photophysical data for 6-Acetoxy-2H-pyran-3(6H)-one is not extensively detailed in publicly available literature, the broader family of pyranone derivatives has been the subject of significant research. Studies on various substituted pyranones have demonstrated their potential as fluorescent materials. The light-emitting region for some 2H-pyrone derivatives has been observed to span from 447 to 630 nm in the solid state. researchgate.net The acetoxy group in this compound can influence the electronic distribution within the molecule, potentially impacting its absorption and emission characteristics. Further research is needed to fully elucidate the specific photophysical profile of this particular compound.

Table 1: Representative Photophysical Properties of Pyranone Derivatives

| Derivative Class | Emission Color | Wavelength Range (nm) | State |

|---|---|---|---|

| 2H-Pyrone Derivatives | Blue to Red | 447-630 | Solid |

Note: This table presents generalized data for the pyranone class due to the limited specific data for this compound.

Integration into Electroluminescent and Optical Materials (e.g., OLEDs)

The fluorescent properties of pyranone derivatives have led to their investigation for use in electroluminescent and optical materials, most notably in organic light-emitting diodes (OLEDs). OLED technology relies on organic compounds that emit light when an electric current is applied. The color and efficiency of the emitted light are directly related to the molecular structure of the organic material used.

Table 2: Example of OLED Performance with a Pyranone-based Emitter

| Parameter | Value |

|---|---|

| Maximum Luminance | 3000 cd/m² |

| Current Density | 0.2 A/cm² |

Note: This data is for a representative OLED device using a pyranone derivative and is not specific to this compound.

Contribution to Sustainable Chemical Production as Biorenewable Molecules

In the shift towards a more sustainable chemical industry, the use of biorenewable feedstocks is of paramount importance. Pyranones, including 4-hydroxy-2-pyrones, are of interest as potential biorenewable molecules that can be derived from biomass. bohrium.commdpi.com These compounds can serve as versatile platform chemicals, providing a sustainable alternative to petroleum-based starting materials for the synthesis of a wide range of valuable products. iosrjournals.orgnih.gov

The synthesis of pyranone derivatives often utilizes starting materials that can be sourced from renewable resources. iosrjournals.org For instance, the related compound 4-hydroxy-2-pyrone is considered a bioprivileged molecule, and its synthesis from biomass feedstocks is an area of active development. bohrium.commdpi.com While this compound is a derivative of the core pyranone structure, its synthesis can potentially be integrated into a biorefinery concept, where biomass is converted into a variety of chemicals and fuels. nih.gov The development of efficient and sustainable synthetic routes to pyrones and their derivatives from non-food biomass is a key goal in green chemistry. iosrjournals.org

The versatility of the pyranone ring system allows for its conversion into a variety of other useful chemical intermediates. The functional groups present in this compound, including the ester and ketone moieties, offer multiple sites for chemical transformation, further enhancing its potential as a biorenewable building block.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-pyrone |

常见问题

Q. What are the established enzymatic methods for synthesizing enantiomerically pure 6-Acetoxy-2H-pyran-3(6H)-one?

Methodological Answer: Two chemo-enzymatic approaches are well-documented:

- Transesterification : Using immobilized lipase PS on Hyflo Super Cell (PS-HSC) in hexane with n-butanol as the nucleophile, yielding (R)-(+)-6-acetoxypyranone with >99% enantiomeric excess (e.e.) at multi-gram scale .

- Esterification : Lipase PS-HSC catalyzes the reaction between racemic 6-hydroxy-2H-pyran-3(6H)-one and vinyl acetate in hexane, producing (S)-(-)-6-acetoxypyranone with 76% e.e. . Key parameters include solvent selection (hexane), enzyme loading, and reaction time optimization.

Q. How is the absolute configuration of this compound determined experimentally?

Methodological Answer: The absolute configuration is confirmed via Diels-Alder reaction with cyclopentadiene, followed by Lewis acid-catalyzed transacetalization to form pantholactone derivatives. These derivatives are compared to known stereochemical standards using NMR and X-ray crystallography .

Q. What analytical techniques validate enantiopurity in synthesized this compound?

Methodological Answer:

- Chiral HPLC : Separates enantiomers based on retention times correlated with known standards.

- Polarimetry : Measures optical rotation (e.g., (R)-(+)-6-acetoxypyranone shows positive rotation) .

- Derivatization : Conversion to diastereomeric derivatives for NMR analysis .

Advanced Research Questions

Q. How can enantioselectivity be optimized in lipase-catalyzed transesterification of this compound?

Methodological Answer: Factors influencing enantioselectivity (E value) include:

- Solvent system : Hexane/n-butanol (3:1) enhances lipase PS-HSC activity .

- Alcohol nucleophile : n-Butanol improves E values compared to isopropanol, despite lower activity .

- Dynamic kinetic resolution (DKR) : Achieved by balancing reaction rates of esterification and racemization . Systematic screening of solvents and nucleophiles is critical for maximizing e.e.

Q. What challenges arise during scale-up of enzymatic synthesis, and how are they mitigated?

Methodological Answer:

- Reduced enzyme efficiency : Larger batches (e.g., 5 g scale) require prolonged reaction times due to lower enzyme-to-substrate ratios. Solution: Incremental enzyme addition or immobilized enzyme reuse .

- Purification losses : Multi-gram reactions yield 33% isolated product after purification. Solution: Optimize solvent extraction and chromatography conditions .

Q. How does the choice of acyl donor impact enantioselectivity in dynamic kinetic resolution (DKR)?

Methodological Answer: Vinyl acetate as an acyl donor in esterification favors the (S)-enantiomer (76% e.e.), while transesterification with n-butanol produces the (R)-enantiomer (>99% e.e.). The disparity arises from differences in enzyme-substrate binding modes during DKR .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported enantioselectivity values for lipase-catalyzed reactions?

Methodological Answer:

- Control experiments : Replicate reactions under identical conditions (solvent, temperature, enzyme batch) to isolate variables .

- Enzyme source validation : Use lipase PS-HSC from certified suppliers to minimize batch-to-batch variability .

- Mechanistic studies : Employ kinetic modeling to distinguish between enantioselectivity (E) and activity (kcat) contributions .

Synthetic Methodology Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。